4-(N-benzoylanilino)benzoic acid
Description
4-(N-Benzoylanilino)benzoic acid is a benzoic acid derivative featuring a benzoylanilino substituent at the para position of the aromatic ring. The benzoylanilino group consists of an aniline (C₆H₅NH–) moiety acylated by a benzoyl (C₆H₅CO–) group, resulting in the structure 4-[(N-benzoylamino)phenyl]benzoic acid. This compound combines the carboxylic acid functionality with an extended aromatic system, which may influence its physicochemical properties, such as solubility, acidity, and intermolecular interactions.
Properties
CAS No. |
77495-80-8 |
|---|---|
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-(N-benzoylanilino)benzoic acid |
InChI |
InChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21(17-9-5-2-6-10-17)18-13-11-16(12-14-18)20(23)24/h1-14H,(H,23,24) |
InChI Key |
CUDCHQFYSLHTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-benzoylanilino)benzoic acid typically involves the reaction of aniline with benzoyl chloride to form benzanilide, which is then further reacted with benzoic acid. The reaction conditions often include the use of a solvent such as ethanol or toluene, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-(N-benzoylanilino)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(N-benzoylanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4-(N-benzoylanilino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(N-benzoylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 4-(N-benzoylanilino)benzoic acid, differing primarily in substituents and functional groups:
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic Acid
- Structure: Features an ethoxycarbonyl (CH₃CH₂OCO–) group on the anilino moiety and a 4-oxobutanoic acid (succinamic acid) chain .
- The 4-oxobutanoic acid chain introduces additional hydrogen-bonding sites.
4-Cyano Benzoic Acid
- Structure: A simpler derivative with a cyano (–CN) group at the para position of benzoic acid .
- Key Differences: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (lower pKa) compared to unsubstituted benzoic acid.
4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic Acid
- Structure: Contains a sulfonamide group with chloro (Cl) and nitro (NO₂) substituents, along with a hydroxyl (–OH) group at the ortho position .
- Key Differences : The sulfonamide and nitro groups significantly lower pKa (increased acidity), while the hydroxyl group adds polarity.
Physicochemical Properties
The table below summarizes available data for comparison:
*Data for 4-cyano benzoic acid inferred from NIST Chemistry WebBook trends ; exact values require direct experimental validation.
Impact of Substituents on Properties
- Electron-Withdrawing Groups (e.g., –CN, –NO₂): Lower pKa by stabilizing the deprotonated carboxylate ion.
- Bulkier Groups (e.g., Benzoyl) : Reduce solubility in aqueous media but enhance thermal stability.
- Polar Groups (e.g., –OH, sulfonamide) : Increase hydrophilicity and intermolecular hydrogen bonding.
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